molecular formula C7H17ClN2 B3025579 N,N-Dimethylpiperidin-4-amine hydrochloride CAS No. 172281-90-2

N,N-Dimethylpiperidin-4-amine hydrochloride

Cat. No. B3025579
M. Wt: 164.67 g/mol
InChI Key: IDCJGSDAPFXTGB-UHFFFAOYSA-N
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Description

N,N-Dimethylpiperidin-4-amine hydrochloride is a chemical compound with the CAS Number: 172281-90-2 . It has a molecular weight of 164.68 . It is typically a white to yellow powder or crystals .


Synthesis Analysis

The synthesis of N,N-Dimethylpiperidin-4-amine involves the reaction of 1-(tert-Butoxycarbonyl)-4-piperidone with dimethylamine hydrochloride and sodium cyanoborohydride . The reaction is carried out at room temperature and after 4 days, concentrated HCl is added .


Molecular Structure Analysis

The InChI code for N,N-Dimethylpiperidin-4-amine hydrochloride is 1S/C7H16N2.ClH/c1-9(2)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

N,N-Dimethylpiperidin-4-amine hydrochloride is a white to yellow powder or crystals . It has a molecular weight of 164.68 and is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

N,N-Dimethylpiperidin-4-amine hydrochloride and related compounds have been studied for their potential as corrosion inhibitors. Research has shown that these compounds can suppress both cathodic and anodic processes of iron corrosion in acidic environments, such as in 0.1 mol/l HClO4, by adsorbing onto the surface. This adsorption follows a Langmuir adsorption isotherm, indicating their effectiveness in protecting metals against corrosion (Babić-Samardžija, Khaled, & Hackerman, 2005).

Polymer Synthesis and Biomedical Applications

These compounds are also utilized in polymer synthesis. For instance, they are involved in the synthesis of poly(β-aminoesters), which are significant in the field of biomedical research. These polymers exhibit non-cytotoxic properties and have potential applications as synthetic transfection vectors. Their interaction with polyanionic plasmid DNA in water and buffer at physiological pH has been extensively studied (Lynn & Langer, 2000).

Analytical Chemistry

In analytical chemistry, derivatives of N,N-Dimethylpiperidin-4-amine hydrochloride are used in methods for the determination of amino compounds. A notable application is in wastewater analysis, where they are employed in a condensation reaction with fluorescence detection to determine the concentration of amine compounds (You et al., 2002).

Carbohydrate Polymers

The compound is also studied in the context of carbohydrate polymers, specifically for amide formation in the ligation of amines to hyaluronan. It has been found that certain derivatives can be more efficient than traditional methods for amide formation, offering potential in the synthesis of hyaluronan derivatives for biomedical and pharmaceutical applications (D’Este, Eglin, & Alini, 2014).

Stereochemistry

Research into the stereochemistry of diastereoisomeric compounds related to N,N-Dimethylpiperidin-4-amine hydrochloride has provided insights into the synthesis and preferred conformations of various esters and derivatives. These studies are crucial in understanding the molecular behavior of these compounds (Casy & Jeffery, 1972).

Safety And Hazards

N,N-Dimethylpiperidin-4-amine hydrochloride is classified under the GHS07 hazard class . The hazard statements associated with this compound include H302, H315, H319, H335 . Precautionary measures include P261, P305, P338, P351 .

properties

IUPAC Name

N,N-dimethylpiperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c1-9(2)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCJGSDAPFXTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4876-59-9
Details Compound: 4-Piperidinamine, N,N-dimethyl-, hydrochloride (1:2)
Record name 4-Piperidinamine, N,N-dimethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4876-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

164.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylpiperidin-4-amine hydrochloride

CAS RN

172281-90-2, 4876-59-9
Record name 4-Piperidinamine, N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172281-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC90442
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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